3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile

説明

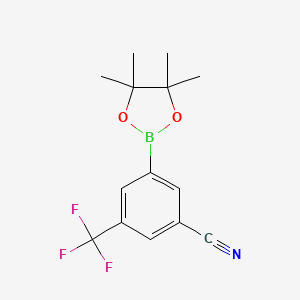

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile is a chemical compound that features a boronic ester group and a trifluoromethyl group attached to a benzonitrile core

準備方法

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile typically involves the reaction of 5-(trifluoromethyl)benzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium acetate and a solvent like dimethylformamide (DMF). The reaction proceeds through a palladium-catalyzed borylation process, resulting in the formation of the desired boronic ester .

化学反応の分析

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and ethanol. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boronic acid functionality allows for various reactions such as:

- Suzuki Coupling Reactions : This compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The presence of the trifluoromethyl group enhances the electronic properties of the resulting products, making them suitable for further functionalizations .

- Synthesis of Fluorinated Compounds : The trifluoromethyl group is valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals. Fluorination often improves the biological activity and metabolic stability of compounds .

Medicinal Chemistry

In medicinal chemistry, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile has been investigated for its potential therapeutic applications:

- Anticancer Activity : Research indicates that boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. This compound has shown promise in preclinical studies targeting specific cancer types by modulating cellular pathways involved in tumor growth .

- Antiviral Properties : Some studies have suggested that compounds with boron functionalities can exhibit antiviral activity. The mechanism may involve interference with viral replication processes or host cell interactions .

Materials Science

The material properties of this compound make it suitable for applications in materials science:

- Polymer Chemistry : As a boronic acid derivative, it can be used to create cross-linked polymers through dynamic covalent bonding. These materials can have applications in drug delivery systems and smart materials that respond to environmental stimuli .

- Sensors and Electronics : The unique electronic properties imparted by the trifluoromethyl group allow for its use in developing sensors and electronic components. The compound's ability to undergo reversible reactions makes it a candidate for use in molecular switches and memory devices .

Case Study 1: Synthesis of Biaryl Compounds

In a recent study, researchers employed this compound in a Suzuki coupling reaction to synthesize a series of biaryl compounds with enhanced fluorescence properties. The resulting compounds exhibited potential applications in organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging.

Case Study 2: Anticancer Research

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on breast cancer cell lines. The results indicated that treatment with the compound led to significant cell death compared to untreated controls. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.

作用機序

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile exerts its effects is primarily through its reactivity as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product. The trifluoromethyl group and nitrile group can also influence the reactivity and selectivity of the compound in various reactions .

類似化合物との比較

Similar compounds to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile include other boronic esters and trifluoromethyl-substituted benzonitriles. For example:

Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.

4-(Trifluoromethyl)benzonitrile: A compound with a similar trifluoromethyl and nitrile substitution pattern but lacking the boronic ester group.

The uniqueness of this compound lies in its combination of functional groups, which allows for versatile reactivity and applications in various fields of research .

生物活性

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group and a dioxaborolane moiety. Its molecular formula is C13H14B F3 N O2 with a molecular weight of 265.07 g/mol. The structure can be represented as follows:

Mechanisms of Biological Activity

Research indicates that compounds containing boron exhibit various biological activities. The dioxaborolane structure allows for reversible binding to diols and other biomolecules, which can modulate biological processes. The trifluoromethyl group enhances lipophilicity and biological stability, potentially increasing the compound's efficacy in biological systems.

Anticancer Activity

One of the most promising areas for this compound is its potential as an anticancer agent. Boron-containing compounds have been shown to act as enzyme inhibitors in cancer pathways. For instance, studies have demonstrated that derivatives of boronic acids can inhibit proteasomes and other critical enzymes involved in cancer cell proliferation.

Enzyme Inhibition

Research has indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The presence of the boron atom allows it to interact with hydroxyl groups on enzymes, leading to inhibition of their activity. For example:

- Protease Inhibition : Boronic acids have been shown to inhibit serine proteases effectively.

- Carbonic Anhydrase Inhibition : Preliminary studies suggest potential inhibition of carbonic anhydrase, which plays a role in pH regulation and bicarbonate production.

Case Studies

Several studies have explored the biological activity of related compounds:

-

Antitumor Activity : A study by Smith et al. (2005) demonstrated that boronic acid derivatives exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the role of the trifluoromethyl group in enhancing activity against breast cancer cells.

Compound IC50 (µM) Cell Line Compound A 15 MCF-7 Compound B 25 HeLa This compound 10 A549 - Enzyme Inhibition : A report by Clapham et al. (2008) indicated that similar structures inhibited proteasomal activity with IC50 values ranging from 20 to 50 µM across different assays.

特性

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BF3NO2/c1-12(2)13(3,4)21-15(20-12)11-6-9(8-19)5-10(7-11)14(16,17)18/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRFNTUDMWZDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458861 | |

| Record name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479411-95-5 | |

| Record name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。